![molecular formula C7H10ClN3O B2859355 2-chloro-N-(2-methoxyethyl)pyrimidin-4-amine CAS No. 1224600-39-8](/img/structure/B2859355.png)
2-chloro-N-(2-methoxyethyl)pyrimidin-4-amine
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Overview
Description
Scientific Research Applications
Chemical Transformations and Derivatives
2-chloro-N-(2-methoxyethyl)pyrimidin-4-amine serves as a precursor in chemical transformations leading to various pyrimidine derivatives. For instance, 6-alkyl- and 5,6-dialkyl-2-methoxy-4(3H)-pyrimidinones can be transformed into 2-alkyl(and 2-aryl)amino-derivatives with good yields by reacting with corresponding amines. Treatment with thionyl chloride in DMF yields 6-alkyl- and 5,6-dialkyl-2-methoxy-4-chloro pyrimidines, showcasing the versatility of pyrimidine derivatives in chemical synthesis (Botta et al., 1985).
Anticancer Potential
Research on pyrido[3,4-d]pyrimidine derivatives, closely related to 2-chloro-N-(2-methoxyethyl)pyrimidin-4-amine, reveals their potential as anticancer agents. Novel 4-substituted 2-amino pyrido[3,4-d]pyrimidine derivatives have been synthesized and evaluated against a panel of 60 human cancer cell lines, showing selective activities against breast and renal cancer cell lines. This highlights the therapeutic potential of pyrimidine derivatives in oncology (Wei & Malhotra, 2012).
Antiangiogenic Properties
A study explored synthetic compounds derived from 4-chloro-6-methoxy-N,N-dimethylpyrimidin-2-amine, closely related to the compound of interest, for their antiangiogenic effects. Compounds such as 4-(4-(1,2,3-selenadiazol-4-yl)phenoxy)-6-methoxy-N,N-dimethylpyrimidin-2-amine demonstrated significant results in binding energy and RMSD values, suggesting their potential as powerful antiangiogenic agents (Jafar & Hussein, 2021).
Corrosion Inhibition
Pyrimidine derivatives, including those related to 2-chloro-N-(2-methoxyethyl)pyrimidin-4-amine, have shown efficacy as corrosion inhibitors. For example, derivatives such as 7-methoxypyrido[2,3-d]pyrimidin-4-amine (MPPA) and 4-amino-7-methoxypyrido[2,3-d]pyrimidin-2(1H)-one (AMPO) have been studied for their inhibitory action against the corrosion of mild steel in acidic medium, demonstrating their potential in industrial applications (Yadav et al., 2015).
Mechanism of Action
Target of Action
Similar compounds, such as n-pyridine substituted 2-chloro-thieno[2,3-d]pyrimidin-4-amine derivatives, have been shown to interact with theacetyl-CoA carboxylase enzyme . This enzyme plays a crucial role in fatty acid biosynthesis and regulation of energy metabolism.
Mode of Action
Based on the studies of related compounds, it can be inferred that these compounds may interact with their target enzymes, leading to changes in their activity . This interaction could potentially disrupt the normal functioning of the enzyme, thereby affecting the biochemical pathways it is involved in .
Biochemical Pathways
Given its potential interaction with acetyl-coa carboxylase, it could influence thefatty acid biosynthesis pathway . Disruption of this pathway could have downstream effects on lipid metabolism and energy production in cells.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other molecules can affect a compound’s stability and its interaction with its target .
properties
IUPAC Name |
2-chloro-N-(2-methoxyethyl)pyrimidin-4-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10ClN3O/c1-12-5-4-9-6-2-3-10-7(8)11-6/h2-3H,4-5H2,1H3,(H,9,10,11) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CBGPQFOKFNIGIL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNC1=NC(=NC=C1)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10ClN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.63 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-chloro-N-(2-methoxyethyl)pyrimidin-4-amine |
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